BSEP Inhibition: DM-4103 vs. Tolvaptan
Dehydrotolvaptan (DM-4103) is a significantly more potent inhibitor of the Bile Salt Export Pump (BSEP) than the parent drug, Tolvaptan. This difference is critical for researchers studying mechanisms of drug-induced liver injury (DILI) [1].
| Evidence Dimension | Inhibition of BSEP-mediated taurocholate transport |
|---|---|
| Target Compound Data | IC50 = 4.15 µM |
| Comparator Or Baseline | Tolvaptan: IC50 = 31.6 µM |
| Quantified Difference | Approximately 7.6-fold more potent inhibition by DM-4103 |
| Conditions | In vitro transporter inhibition assay using membrane vesicles prepared from Sf9 insect cells expressing human BSEP. |
Why This Matters
This data positions DM-4103 as a primary toxicological suspect and essential research tool for DILI studies, whereas Tolvaptan alone would underestimate the hepatotoxic potential.
- [1] Slizgi, J. R., et al. (2016). Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? Toxicological Sciences, 149(1), 237–250. Table 1. View Source
